6-Oxopiperidine-3-carboxylic acid

Overview

Description

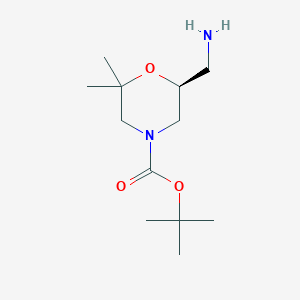

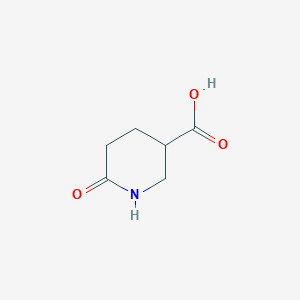

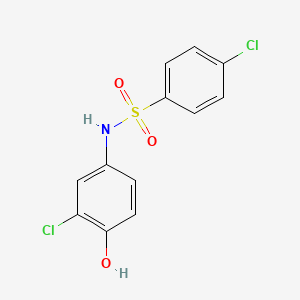

6-Oxopiperidine-3-carboxylic acid is a compound with the molecular formula C6H9NO3 . It is also known by other names such as 6-oxo-3-piperidinecarboxylic acid and Piperidin-2-one-5-carboxylic acid . The compound has a molecular weight of 143.14 g/mol .

Synthesis Analysis

Piperidones, including this compound, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various catalysts have been employed in the synthesis of piperidones .

Molecular Structure Analysis

The molecular structure of this compound includes a six-membered ring with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for the compound is 1S/C6H9NO3/c8-5-2-1-4 (3-7-5)6 (9)10/h4H,1-3H2, (H,7,8) (H,9,10) .

Chemical Reactions Analysis

Piperidines, including this compound, are known to undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 143.14 g/mol . It has a computed XLogP3-AA value of -0.9, indicating its solubility in water and its distribution between octanol and water . The compound has a topological polar surface area of 66.4 Ų .

Scientific Research Applications

Application in Penicillin Biosynthesis

6-Oxopiperidine-2-carboxylic acid (OCA), a cyclic α-aminoadipic acid, has been studied for its role in penicillin biosynthesis. It was found to accumulate during the biosynthesis of penicillin G in fermentations of Penicillium chrysogenum PQ-96 (Kurz↦kowski et al., 1990). Additionally, OCA can reverse l-lysine inhibition of penicillin G production by Penicillium chrysogenum PQ-96, possibly by recovering l-α-aminoadipic acid for penicillin G production from OCA (Kurz↦kowski et al., 1990).

Use in Synthesis and Resolution of Lactams

The synthesis and resolution of lactams like 5-oxopyrrolidine and 6-oxopiperidine-3-carboxylic acids have been explored using a method based on the Michael reaction-cyclization of itaconic acid and enantiopure O-(α-phenylethyl)hydroxylamine (Kleban et al., 2017). This process demonstrates a novel approach to synthesizing and resolving complex lactam structures.

In Coordination Polymer Networks

6-Oxopiperidine-3-carboxylic acid derivatives have been utilized in the construction of lanthanide-organic coordination polymeric networks. These networks exhibit unique topologies and are constructed from Ln(3+) ions bridged by oxalate anions and various carboxylate bridges, showcasing a new dimension in the field of material science (Liu et al., 2009).

In Stereoselective Syntheses

Stereoselective synthesis of compounds like tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives has been investigated, highlighting the utility of 6-oxopiperidine derivatives in organic synthesis and the production of specific isomers (Boev et al., 2015).

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-5-2-1-4(3-7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZUSLUUMWDITR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60339929 | |

| Record name | 6-oxopiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22540-50-7 | |

| Record name | 6-oxopiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-oxopiperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 6-Oxopiperidine-3-carboxylic acid a potential target for antimicrobial development?

A1: Research suggests that this compound and its derivatives exhibit inhibitory activity against Acetate kinase (AcK) []. AcK is an essential enzyme in several pathogenic bacteria, including Mycobacterium tuberculosis, Vibrio cholerae, and pathogenic Escherichia coli []. Inhibiting AcK disrupts essential metabolic pathways, ultimately hindering bacterial growth [].

Q2: How effective is this compound against multi-drug resistant bacteria?

A2: Promisingly, this compound demonstrates efficacy against multi-drug resistant strains of E. coli and M. tuberculosis []. This is particularly important given the increasing challenge of antibiotic resistance in treating bacterial infections.

Q3: Beyond AcK inhibition, are there other mechanisms by which this compound might exert antimicrobial effects?

A3: Preliminary computational studies suggest that this compound and related compounds could potentially target bacterial two-component system proteins []. These systems play a crucial role in bacterial adaptation and virulence, including the development of drug resistance []. Further research is needed to validate these findings.

Q4: What are the advantages of using natural compounds like this compound as a starting point for drug development?

A4: Natural compounds often provide a good foundation for drug development due to their inherent biological activity and potential for favorable safety profiles. For instance, this compound is derived from Piper betel, a plant with a long history of medicinal use [].

Q5: How is this compound synthesized, and what are the implications for its potential use in drug development?

A5: this compound can be synthesized using a chiral ammonia equivalent, offering a controlled and efficient method for producing this compound [, ]. This controlled synthesis is crucial for obtaining enantiomerically pure compounds, which is often essential for optimal biological activity and safety in drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-3-amino-N-hydroxy-2-[(4-{4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide, trifluoroacetic acid](/img/structure/B3047518.png)

![N-[2-(1H-indol-3-yl)ethyl]propan-2-amine](/img/structure/B3047521.png)

![N-[4-(2-chloroacetyl)-3-fluorophenyl]acetamide](/img/structure/B3047524.png)

![4-Azaspiro[2.4]heptane hydrochloride](/img/structure/B3047532.png)

![8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B3047537.png)